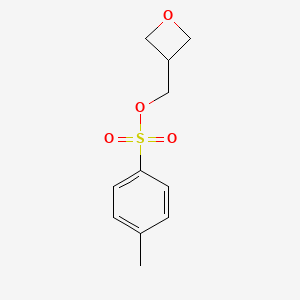

Oxetan-3-ylmethyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxetan-3-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDXQYOMYPRXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Oxetan-3-ylmethyl 4-methylbenzenesulfonate" chemical structure and properties

An In-Depth Technical Guide to Oxetan-3-ylmethyl 4-methylbenzenesulfonate: A Key Building Block in Modern Drug Discovery

Abstract

This compound, commonly referred to as oxetan-3-ylmethyl tosylate, is a pivotal chemical intermediate highly valued in medicinal chemistry and organic synthesis. Its structure uniquely combines a strained, polar oxetane ring with a highly effective tosylate leaving group. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's structure, physicochemical properties, and synthesis. It places special emphasis on the strategic application of this building block to introduce the oxetane motif into complex molecules, thereby enhancing their pharmacological profiles. Detailed protocols, mechanistic insights, and safety procedures are presented to equip the modern chemist with the knowledge to effectively utilize this versatile reagent.

The Strategic Value of the Oxetane Moiety in Medicinal Chemistry

The four-membered oxetane ring has emerged as a highly desirable structural motif in contemporary drug design.[1] Its incorporation into bioactive molecules is a deliberate strategy to modulate key physicochemical and pharmacological properties. Unlike traditional, often flat aromatic structures, oxetanes introduce a rigid, three-dimensional, sp³-rich framework.[2] This has profound implications for drug efficacy and safety:

-

Improved Physicochemical Properties: Oxetanes can significantly enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1][2] They are often used as bioisosteric replacements for less stable or less favorable groups like gem-dimethyl or carbonyl moieties.[1][3]

-

Enhanced Target Binding and Selectivity: The defined three-dimensional geometry of the oxetane ring can lead to more precise and higher-affinity interactions with biological targets, such as enzymes and receptors.[2] This conformational rigidity helps to lock a molecule into its bioactive conformation, improving potency and reducing off-target effects.[2]

-

Pharmacokinetic Modulation: The introduction of an oxetane can alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to an extended half-life and improved oral bioavailability.[2][3]

Given these benefits, reagents that allow for the efficient installation of oxetane groups are indispensable. This compound serves this exact purpose, acting as a versatile electrophilic building block for introducing the valuable (oxetan-3-yl)methyl fragment.

Core Compound Profile: this compound

Chemical Structure and Identifiers

This compound is a sulfonate ester that links the (oxetan-3-yl)methanol core to a p-toluenesulfonyl group. The tosylate portion is an outstanding leaving group, making the benzylic carbon of the oxetane moiety highly susceptible to nucleophilic attack.

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Oxetan-3-ylmethyl 4-methylbenzenesulfonate

Foreword: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the structures that have gained significant traction are oxetanes—strained four-membered cyclic ethers.[1][2] Their appeal is not arbitrary; the oxetane ring is a compact, polar, and metabolically robust motif that can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][3] The incorporation of an oxetane can profoundly improve critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of adjacent nitrogen atoms.[2][3][4]

This guide focuses on Oxetan-3-ylmethyl 4-methylbenzenesulfonate , a pivotal intermediate for harnessing the potential of the oxetane scaffold. The tosylate group transforms the primary hydroxyl of oxetan-3-ylmethanol into an excellent leaving group, creating a versatile electrophilic building block. This allows for the facile introduction of the (oxetan-3-yl)methyl fragment into a wide array of molecules via nucleophilic substitution reactions. Understanding the nuances of its synthesis and the rigor of its characterization is fundamental for any researcher aiming to leverage this powerful tool in the development of next-generation therapeutics.

Part 1: Synthesis Strategy and Mechanism

The synthesis of this compound is achieved through the tosylation of oxetan-3-ylmethanol. This is a classic and reliable transformation that converts a poorly reactive alcohol into a highly reactive sulfonate ester.

The Reaction Mechanism: Activating the Hydroxyl Group

The core of this synthesis is the conversion of the hydroxyl group, a notoriously poor leaving group (hydroxide, HO⁻, is a strong base), into a tosylate group, which is an excellent leaving group.[5] The tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid, making the anion highly stable and easily displaced.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The oxygen atom of the alcohol (oxetan-3-ylmethanol) acts as a nucleophile, attacking the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[6]

-

Chloride Displacement: This attack leads to the formation of an oxonium ion intermediate and the displacement of the chloride ion.

-

Deprotonation: A non-nucleophilic base, typically pyridine or triethylamine, deprotonates the oxonium intermediate.[7] This step is crucial as it neutralizes the generated hydrochloric acid (HCl), preventing potential acid-catalyzed side reactions with the oxetane ring and driving the reaction toward completion.[7]

A key advantage of this method is that the reaction occurs at the oxygen atom and does not involve the carbon to which it is attached. Consequently, if the alcohol were chiral, its stereochemical configuration would be retained in the tosylate product.[5][8]

Part 2: Experimental Protocol

This section provides a detailed, field-tested protocol for the synthesis, purification, and characterization of the title compound.

Materials and Safety

| Reagent/Material | Formula | CAS No. | Key Hazards |

| Oxetan-3-ylmethanol | C₄H₈O₂ | 7748-36-9 | Irritant |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 98-59-9 | Corrosive, Water-Reactive, Skin/Eye Burns[9][10][11] |

| Pyridine (anhydrous) | C₅H₅N | 110-86-1 | Flammable, Toxic, Irritant |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 75-09-2 | Carcinogen, Irritant |

| Hydrochloric Acid (1 M aq.) | HCl | 7647-01-0 | Corrosive |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 144-55-8 | Irritant |

| Brine (sat. aq. NaCl) | NaCl | 7647-14-5 | N/A |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | N/A |

Core Safety Directive: The handling of p-toluenesulfonyl chloride (TsCl) requires stringent safety measures. TsCl is highly corrosive, causes severe skin and eye damage, and reacts with moisture.[9][12][13] All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9][11] All glassware must be flame- or oven-dried to ensure anhydrous conditions.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add oxetan-3-ylmethanol (1.0 eq.).

-

Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 10 volumes). Cool the flask to 0 °C using an ice-water bath. To this stirred solution, add anhydrous pyridine (1.5 eq.) dropwise.

-

Scientist's Insight: Pyridine acts as both the base and a nucleophilic catalyst. Using a slight excess ensures complete neutralization of the HCl byproduct. Triethylamine is a suitable alternative.[14] Anhydrous conditions are critical as TsCl will readily hydrolyze in the presence of water, reducing yield.[9]

-

-

Tosylation: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the cold solution, ensuring the internal temperature does not rise above 5 °C.

-

Scientist's Insight: The reaction is exothermic. A slow, portion-wise addition of TsCl is essential to maintain temperature control and prevent the formation of undesired byproducts.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the starting alcohol spot.

Work-up and Purification

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly add 1 M HCl (aq.) to quench the reaction and neutralize the excess pyridine. The pyridinium hydrochloride salt will move to the aqueous layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x).

-

Scientist's Insight: The acid washes ensure complete removal of pyridine. The bicarbonate wash removes any residual acid, and the brine wash helps to remove bulk water from the organic layer before drying.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often a pale yellow oil or solid, can be used directly if pure. For higher purity, it can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Part 3: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound. The absence of a broad O-H stretch (around 3300 cm⁻¹) in the IR spectrum and the disappearance of the alcohol proton in the ¹H NMR spectrum are primary indicators of a successful reaction.

Expected Analytical Data

| Technique | Characteristic Signal | Expected Value/Observation |

| ¹H NMR | Aromatic Protons (Tosyl) | Two doublets, ~7.8 ppm (d, 2H) and ~7.4 ppm (d, 2H) |

| Oxetane Protons | Multiplets, ~4.4-4.8 ppm (4H) | |

| Methylene Protons (-CH₂-O) | Doublet, ~4.2 ppm (d, 2H) | |

| Methyl Protons (Tosyl) | Singlet, ~2.5 ppm (s, 3H) | |

| Oxetane Methine Proton (-CH-) | Multiplet, ~3.3 ppm (m, 1H) | |

| ¹³C NMR | Aromatic Carbons | Signals between ~128-145 ppm |

| Oxetane Carbons | Signals between ~70-80 ppm | |

| Methylene Carbon (-CH₂-O) | Signal around ~72 ppm | |

| Oxetane Methine Carbon (-CH-) | Signal around ~37 ppm | |

| Methyl Carbon (Tosyl) | Signal around ~21 ppm | |

| FT-IR | S=O Stretch (Sulfonate) | Two strong bands, ~1360 cm⁻¹ and ~1175 cm⁻¹ |

| C-O Stretch | Strong bands, ~1100-1000 cm⁻¹ | |

| O-H Stretch (Alcohol) | ABSENT (present in starting material at ~3300 cm⁻¹) | |

| Mass Spec. | Molecular Formula | C₁₁H₁₄O₄S |

| (ESI+) | Molecular Weight | 242.29 g/mol |

| Expected m/z | 243.07 [M+H]⁺, 265.05 [M+Na]⁺ |

Note: Exact chemical shifts (ppm) in NMR may vary slightly depending on the solvent and instrument used.[15]

References

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Loba Chemie. (2019). 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Organic Chemistry at SD Miramar College. (2019, February 11). Tosylation of Alcohols [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

-

VALI ORGANICS PVT. LTD. (2013). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

-

G. S. K. K. A. Reddy, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

-

PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

Reddit. (2023). Tosylation protocol?. r/Chempros. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Retrieved from [Link]

-

Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. westliberty.edu [westliberty.edu]

- 12. echemi.com [echemi.com]

- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. This compound(1395417-57-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Oxetan-3-yl 4-methylbenzenesulfonate: A Key Building Block in Modern Medicinal Chemistry

Executive Summary: The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in drug discovery for its ability to fine-tune the physicochemical properties of therapeutic candidates. This guide provides a detailed examination of Oxetan-3-yl 4-methylbenzenesulfonate, a pivotal chemical intermediate used to incorporate the oxetane moiety into complex molecules. We will explore its fundamental properties, a robust synthesis protocol with mechanistic insights, its critical role as a versatile electrophile in nucleophilic substitution reactions, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Part 1: The Strategic Value of the Oxetane Motif in Drug Discovery

In the pursuit of novel therapeutics with improved efficacy and pharmacokinetics, medicinal chemists increasingly turn to molecular scaffolds that offer unique structural and physical properties. The oxetane ring has garnered significant attention for this purpose.[1] Unlike its carbocyclic analog, cyclobutane, the oxygen atom in the oxetane ring imparts polarity and reduces gauche interactions, leading to a more planar and rigid structure.[1]

These characteristics make oxetanes highly effective as:

-

Bioisosteres: They can serve as surrogates for commonly used groups like gem-dimethyl or carbonyls. This substitution can block sites of metabolic degradation without the corresponding increase in lipophilicity that a gem-dimethyl group often introduces.[2]

-

Solubility Enhancers: The polar nature of the ether linkage and its ability to act as a hydrogen bond acceptor can significantly improve the aqueous solubility of a parent molecule—a critical factor for drug bioavailability.[3][4]

-

Pharmacokinetic Modulators: Incorporation of an oxetane can influence key drug-like properties, including metabolic stability, cell permeability, and the basicity (pKa) of nearby functional groups, such as amines.[4][5] This modulation can help mitigate off-target effects, for instance, by reducing hERG channel inhibition.[5]

The prevalence of this motif is highlighted by its inclusion in FDA-approved drugs like the anticancer agent Paclitaxel (Taxol) and numerous candidates in clinical and preclinical development.[1][3]

Part 2: Core Compound Profile: Oxetan-3-yl 4-methylbenzenesulfonate

To effectively integrate the oxetane ring, chemists rely on stable yet reactive building blocks. Oxetan-3-yl 4-methylbenzenesulfonate is a preeminent example, designed to deliver the oxetane-3-yl group with high efficiency.

-

Primary Chemical Name: Oxetan-3-yl 4-methylbenzenesulfonate

-

Common Synonyms: 3-Oxetanyl tosylate, 3-Tosyloxyoxetane, Toluene-4-sulfonic acid oxetan-3-yl ester[7]

A Note on Nomenclature: It is important to distinguish this compound from its homolog, Oxetan-3-ylmethyl 4-methylbenzenesulfonate (CAS 1395417-57-8), which contains an additional methylene (-CH2-) spacer.[8] This guide focuses on the direct-linked tosylate (26272-83-3), which is a more fundamental and widely utilized building block for introducing the core oxetane-3-yl scaffold.

Physicochemical Properties

The following table summarizes the key properties of Oxetan-3-yl 4-methylbenzenesulfonate, collated from various suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄S | [7] |

| Molecular Weight | 228.26 g/mol | [7] |

| Physical Form | Solid; Yellow or light yellow powder | [9] |

| Purity | Typically ≥97% | [6] |

| Melting Point | 81.0 to 86.0 °C | [9] |

| Storage Temperature | Room/Ambient Temperature | |

| InChIKey | UMFWNFVHKAJOSE-UHFFFAOYSA-N |

Part 3: Synthesis and Mechanistic Insights

The synthesis of Oxetan-3-yl 4-methylbenzenesulfonate is a foundational procedure that transforms a poorly reactive alcohol into a highly activated electrophile.

Experimental Protocol: Tosylation of Oxetan-3-ol

-

Setup: To a stirred solution of Oxetan-3-ol (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Pyridine) under an inert atmosphere (e.g., Nitrogen), cool the reaction vessel to 0 °C using an ice bath.

-

Reagent Addition: Slowly add p-Toluenesulfonyl chloride (TsCl, ~1.05-1.1 equivalents). If not using pyridine as the solvent, add a non-nucleophilic base such as pyridine or triethylamine (~1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS for the consumption of the starting alcohol.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Oxetan-3-yl 4-methylbenzenesulfonate.

Causality and Mechanistic Rationale

The core principle of this synthesis is the conversion of a poor leaving group (the hydroxide ion, -OH) into an excellent one (the tosylate anion, -OTs).[10][11]

-

Activation of the Alcohol: The oxygen atom of the Oxetan-3-ol acts as a nucleophile, attacking the electrophilic sulfur atom of p-Toluenesulfonyl chloride.[10]

-

Leaving Group Formation: This displaces the chloride ion. The added base (e.g., pyridine) then deprotonates the resulting oxonium ion to form the neutral tosylate ester.[10]

-

Why it Works: The tosylate group is an exceptional leaving group because its negative charge, once displaced, is highly delocalized and stabilized by resonance across the sulfonyl group and the aromatic ring. This stability makes the subsequent cleavage of the C-O bond thermodynamically favorable.[12] A critical advantage of this method is that the reaction occurs at the oxygen atom, leaving the stereochemistry of the carbon center untouched.[11]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Oxetan-3-yl 4-methylbenzenesulfonate.

Part 4: Application as a Versatile Synthetic Intermediate

The primary utility of Oxetan-3-yl 4-methylbenzenesulfonate is to serve as a potent electrophile for introducing the oxetane-3-yl moiety via nucleophilic substitution (Sₙ2) reactions.

General Reaction Scheme

The compound readily reacts with a diverse array of nucleophiles, including amines, thiols, phenols, and carbanions. The tosylate group is displaced, forming a new bond between the nucleophile and the oxetane ring.

Nu:⁻ + Oxetane-OTs → Nu-Oxetane + ⁻OTs

This reaction is highly reliable and predictable due to the excellent leaving group ability of the tosylate, which often allows for mild reaction conditions and short reaction times. This reliability is a cornerstone of its trustworthiness in complex, multi-step synthetic campaigns where high yields and predictable outcomes are paramount.

Diagram: Role in Nucleophilic Substitution

Caption: General application as an electrophile in Sₙ2 reactions.

Part 5: Safety and Handling

As with all reactive chemical intermediates, proper handling of Oxetan-3-yl 4-methylbenzenesulfonate is essential. The Globally Harmonized System (GHS) classifications provide a clear summary of its potential hazards.

| Hazard Class | Pictogram | Code | Statement | Source(s) |

| Skin Irritation | GHS07 | H315 | Causes skin irritation | |

| Eye Irritation | GHS07 | H319 | Causes serious eye irritation | |

| Respiratory Irritation | GHS07 | H335 | May cause respiratory irritation |

Key Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Part 6: Conclusion

Oxetan-3-yl 4-methylbenzenesulfonate is more than just a chemical reagent; it is a critical enabler for modern drug discovery. By providing a reliable and efficient method for installing the valuable oxetane motif, it allows medicinal chemists to systematically enhance the solubility, metabolic stability, and overall pharmacokinetic profiles of new drug candidates. Its straightforward synthesis from common starting materials, coupled with its predictable reactivity as a potent electrophile, solidifies its position as a foundational tool for any research program focused on developing next-generation therapeutics.

References

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. 26272-83-3 Cas No. | Oxetan-3-yl 4-methylbenzenesulfonate | Apollo [store.apolloscientific.co.uk]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 1395417-57-8 [chemicalbook.com]

- 9. Oxetan-3-yl 4-methylbenzenesulfonate CAS 26272-83-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. aliphatic nucleophilic substitution [employees.csbsju.edu]

The Strategic Deployment of Oxetan-3-ylmethyl 4-methylbenzenesulfonate in Modern Synthesis

A Senior Application Scientist's Guide to a Versatile Oxetane Building Block

In the landscape of contemporary organic synthesis, particularly within the demanding arena of drug discovery and development, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating physicochemical and pharmacological properties. Among these, the oxetane motif has garnered significant attention for its ability to impart favorable characteristics such as improved solubility, metabolic stability, and conformational rigidity. This guide provides an in-depth technical overview of Oxetan-3-ylmethyl 4-methylbenzenesulfonate , a key building block that serves as a versatile linchpin for the introduction of the 3-methyloxetane moiety. We will delve into its synthesis, reactivity, and practical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Features

This compound, also known as (3-Oxetanylmethyl) tosylate, possesses a unique structural combination: a strained four-membered oxetane ring and a highly effective tosylate leaving group. This duality is the cornerstone of its utility as a chemical building block.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄S | |

| Molecular Weight | 242.29 g/mol | |

| CAS Number | 1395417-57-8 | |

| Appearance | Solid | [1] |

| Storage Temperature | Room Temperature | [1] |

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 106 kJ/mol). This inherent strain does not necessarily lead to instability under typical synthetic conditions but rather influences its conformational preferences and the reactivity of adjacent functional groups. The presence of the oxygen atom within the ring introduces polarity and the capacity for hydrogen bonding, which can favorably impact the solubility and pharmacokinetic profile of molecules incorporating this moiety.

The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting tosylate anion. This makes the methylene carbon to which it is attached highly susceptible to attack by a wide range of nucleophiles.

Synthesis of this compound: A Reliable Protocol

The effective use of any building block begins with a robust and reproducible synthetic route. This compound is typically prepared from its corresponding alcohol, (oxetan-3-yl)methanol. The tosylation of this primary alcohol is a standard yet critical transformation that requires careful execution to ensure high yield and purity.

Experimental Protocol: Tosylation of (oxetan-3-yl)methanol

This protocol is based on established methods for the tosylation of primary alcohols.

Materials:

-

(Oxetan-3-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (oxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of p-toluenesulfonyl chloride and the tosylate product.

-

Pyridine as a Base: Pyridine is a common choice of base for tosylation reactions as it is a good scavenger of HCl and also acts as a nucleophilic catalyst.

-

Controlled Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.

-

Aqueous Workup: The aqueous workup is designed to remove excess pyridine, pyridinium hydrochloride, and any remaining p-toluenesulfonic acid.

The Role of this compound as a Building Block

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The tosylate group is readily displaced by a diverse array of nucleophiles, allowing for the facile introduction of the oxetan-3-ylmethyl moiety into a target molecule.

Mechanism of Nucleophilic Substitution

The reaction proceeds via a standard SN2 mechanism. A nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the tosylate leaving group in a single, concerted step. This results in the inversion of stereochemistry if the carbon were chiral; however, in this case, the carbon is prochiral.

Caption: SN2 displacement of the tosylate group by a nucleophile.

Synthetic Applications in Medicinal Chemistry

The incorporation of the oxetane moiety can significantly enhance the drug-like properties of a molecule. Oxetanes are considered bioisosteres of gem-dimethyl and carbonyl groups, offering a more polar and metabolically stable alternative.[2] The use of this compound provides a direct and efficient route to introduce this valuable scaffold.

Example Application Workflow:

The following workflow illustrates a general strategy for utilizing this compound in the synthesis of a hypothetical drug candidate.

Caption: General workflow for the synthesis and application of the building block.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is essential. The following is a representative ¹H NMR spectrum.

¹H NMR Spectrum:

A ¹H NMR spectrum of this compound would be expected to show characteristic signals for the oxetane ring protons, the methylene protons adjacent to the tosylate group, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group. A publicly available spectrum confirms these features.

Conclusion

This compound stands out as a highly valuable and versatile building block for the introduction of the 3-methyloxetane moiety in modern organic synthesis. Its straightforward preparation, combined with the predictable and efficient reactivity of the tosylate leaving group, makes it an attractive tool for medicinal chemists and drug development professionals. The strategic incorporation of the oxetane ring via this building block can lead to the development of drug candidates with improved physicochemical and pharmacokinetic profiles. As the demand for novel chemical entities with enhanced drug-like properties continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase.

References

-

PubChem. Oxetan-3-yl 4-methylbenzene-1-sulfonate. National Center for Biotechnology Information. [Link]

-

Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

-

ChemBK. 3-Ts-oxetan. ChemBK. [Link]

-

Neostar United (Changzhou) Industrial Co. Buy Oxetan-3-yl-4-methylbenzenesulfonate. LookChem. [Link]

- Google Patents. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. American Chemical Society. [Link]

-

National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. U.S. National Library of Medicine. [Link]

- Google Patents. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, Inc. [Link]

-

ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

- Google Patents. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. American Chemical Society. [Link]

-

YouTube. Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. Stoddard Tutoring. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of Oxetan-3-ylmethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a key building block in modern medicinal chemistry, prized for its role in introducing the versatile oxetane motif into potential drug candidates. The inherent reactivity of this molecule, stemming from the strained oxetane ring and the excellent leaving group propensity of the tosylate, necessitates a thorough understanding of its stability and degradation profile. This guide provides a comprehensive analysis of the factors governing the stability of this compound, delineates its predicted degradation pathways under various stress conditions, and offers detailed protocols for conducting forced degradation studies.

Introduction: The Dual Nature of Reactivity and Stability

The oxetane ring has gained significant traction in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups, often conferring improved metabolic stability, solubility, and cell permeability. This compound serves as a critical reagent for incorporating this valuable moiety. Its utility is rooted in its chemical reactivity; the tosylate is an exceptional leaving group, rendering the molecule a potent electrophile for nucleophilic substitution (SN2) reactions. This same reactivity, however, makes the compound susceptible to degradation, a critical consideration during synthesis, purification, storage, and formulation development.

This guide will explore the principal degradation pathways of this compound, focusing on hydrolytic, thermal, and oxidative stress conditions commonly employed in forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for designing robust experimental protocols.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1395417-57-8 |

| Molecular Formula | C11H14O4S |

| Molecular Weight | 242.29 g/mol |

| Appearance | Likely a solid or oil |

| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, ethanol, and dimethylformamide.[3] |

Predicted Degradation Pathways

Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation pathway, proceeding via two main routes depending on the pH.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxetane oxygen is likely to be protonated, activating the ring towards nucleophilic attack by water. This can lead to the formation of a diol. Concurrently, the tosylate ester can also undergo hydrolysis, although this is generally slower than the ring-opening of the strained ether.

-

Base-Mediated Hydrolysis: In basic conditions, two pathways are plausible. The primary alcohol resulting from tosylate hydrolysis could be the initial product. Alternatively, direct nucleophilic attack of hydroxide on the carbon bearing the tosylate group would also yield oxetan-3-ylmethanol. The strained oxetane ring can also be opened by hydroxide, particularly at elevated temperatures.

Caption: Predicted hydrolytic degradation pathways.

Thermal Degradation

Thermolysis can induce cleavage of the C-O bond of the tosylate ester. The strained oxetane ring may also be susceptible to thermal decomposition, potentially leading to fragmentation or polymerization, especially at elevated temperatures.

Oxidative Degradation

While the molecule does not possess functional groups that are highly susceptible to oxidation (like phenols or aldehydes), forced oxidative conditions (e.g., using hydrogen peroxide) could potentially lead to oxidation of the sulfur atom in the tosylate group or, less likely, oxidative cleavage of the ether bond.

Forced Degradation Study: A Practical Approach

A forced degradation study is essential to identify potential degradants and establish the stability-indicating nature of analytical methods.[4][5] The following protocols are designed to assess the stability of this compound.

Experimental Workflow

Caption: Workflow for a forced degradation study.

Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound.[5] Conditions may need to be adjusted based on preliminary results.

| Stress Condition | Reagent/Condition | Typical Protocol | Potential Primary Degradants |

| Acidic Hydrolysis | 0.1 M HCl | Incubate at 60°C for 24-48 hours. | Oxetan-3-ylmethanol, 2-methyl-2-(hydroxymethyl)propane-1,3-diol |

| Basic Hydrolysis | 0.1 M NaOH | Incubate at 60°C for 24-48 hours. | Oxetan-3-ylmethanol, 4-methylbenzenesulfonic acid |

| Oxidative | 3% H2O2 | Incubate at room temperature for 24 hours. | Oxidized tosyl species, ring-opened products |

| Thermal | Dry Heat | Heat solid sample at 80°C for 48 hours. | Various decomposition products |

| Photolytic | UV/Vis Light | Expose solution (in quartz cuvette) to light source as per ICH Q1B. | Photodegradation products |

Step-by-Step Protocol: Acidic Hydrolysis

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

-

Reaction Setup: In a clean vial, add 1 mL of the stock solution to 1 mL of 0.1 M HCl.

-

Control Sample: Prepare a control by adding 1 mL of the stock solution to 1 mL of purified water.

-

Incubation: Place the reaction and control vials in a water bath or oven at 60°C.

-

Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 4, 8, 12, 24 hours).

-

Quenching: Immediately neutralize the aliquots with an equivalent volume of 0.1 M NaOH to stop the degradation.

-

Analysis: Dilute the quenched samples with mobile phase and analyze by a validated stability-indicating HPLC method.

Analytical Method for Stability Indication

A reverse-phase HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended for separating the parent compound from its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation of all peaks.

-

Detection: PDA detection to assess peak purity and MS detection for identification of degradants based on their mass-to-charge ratio.

Conclusion and Recommendations

This compound is a reactive molecule whose stability is paramount to its successful application in drug discovery. The primary degradation pathways are predicted to be hydrolytic, involving both the cleavage of the tosylate ester and the opening of the strained oxetane ring. A systematic forced degradation study is crucial to confirm these pathways, identify potential degradants, and develop robust, stability-indicating analytical methods. It is recommended that these studies be conducted early in the drug development process to inform decisions on storage, handling, and formulation of this important synthetic intermediate.

References

- BenchChem. (2025). 3-Oxetyl Tosylate: A Superior Precursor for Oxetane Synthesis in Drug Discovery. BenchChem.

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Klanic, T., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

- Klanic, T., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

- BLD Pharm. (n.d.). 1395417-57-8|this compound.

- Ashe, B., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

- BLD Pharm. (n.d.). 26272-83-3|Oxetan-3-yl 4-methylbenzenesulfonate.

- BenchChem. (n.d.). This compound | 1395417-57-8.

- ChemBK. (2024). 3-Ts-oxetan.

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Gampawar, A. S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]

-

Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 79-88. [Link]

-

PubChem. (n.d.). Oxetan-3-yl 4-methylbenzene-1-sulfonate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Oxetan-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. chembk.com [chembk.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Strategic Incorporation of the Oxetane Moiety: A Technical Guide to the Applications of Oxetan-3-ylmethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Small Rings in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced physicochemical and pharmacological properties is a perpetual endeavor. Among the various strategies employed to optimize lead compounds, the incorporation of small, strained ring systems has emerged as a powerful tool. The oxetane motif, a four-membered cyclic ether, has garnered significant attention for its unique ability to modulate key drug-like properties. This technical guide delves into the applications of a versatile and reactive building block, Oxetan-3-ylmethyl 4-methylbenzenesulfonate , a key reagent for introducing the valuable 3-methyl-oxetane moiety into a diverse range of molecular scaffolds. We will explore the causality behind its use, provide detailed experimental insights, and showcase its role in the synthesis of biologically active molecules, particularly in the realms of kinase inhibition and receptor antagonism.

The Oxetane Advantage: Why Incorporate a Strained Ring?

The strategic introduction of an oxetane ring can profoundly and beneficially impact a molecule's properties.[1] Unlike its more flexible five- and six-membered cyclic ether counterparts, the inherent ring strain of oxetane (approximately 25.5 kcal/mol) results in a more rigid and defined three-dimensional structure. This rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.

Furthermore, the polar nature of the ether oxygen within the small ring system can improve aqueous solubility, a critical parameter for oral bioavailability. The oxetane moiety is also recognized for its ability to act as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and reduced lipophilicity.[1]

Key Physicochemical Improvements Offered by the Oxetane Moiety:

| Property | Impact of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Generally Increased | The polar ether oxygen can participate in hydrogen bonding with water. |

| Metabolic Stability | Often Enhanced | The strained ring can be less susceptible to enzymatic degradation compared to more common motifs. |

| Lipophilicity (logP/logD) | Typically Reduced | The introduction of a polar oxygen atom lowers the overall lipophilicity. |

| Molecular Conformation | More Rigid and Defined | The inherent ring strain restricts conformational flexibility. |

| Bioisosterism | Can replace gem-dimethyl or carbonyl groups | Offers a polar and metabolically stable alternative. |

This compound: A Versatile Alkylating Agent

This compound, often referred to as (oxetan-3-yl)methyl tosylate, is a highly effective electrophile for introducing the 3-(hydroxymethyl)oxetane moiety via nucleophilic substitution. The tosylate group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles, including amines, phenols, and thiols.

The primary application of this reagent lies in the N-alkylation of heterocyclic cores , a common strategy in the synthesis of biologically active compounds. The resulting N-(oxetan-3-ylmethyl) moiety often serves as a key pharmacophoric element, interacting with the target protein and contributing to the overall activity and selectivity of the molecule.

Application in Kinase Inhibitor Synthesis: Targeting the Hinge Region

Protein kinases are a crucial class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding site, often forming hydrogen bonds with the "hinge" region of the kinase.

The incorporation of an oxetane-containing side chain can significantly enhance the potency and selectivity of kinase inhibitors. The ether oxygen of the oxetane can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region. Furthermore, the rigid nature of the oxetane can orient the rest of the molecule for optimal binding within the active site.

A prominent example is the use of oxetane-containing building blocks in the synthesis of inhibitors targeting various kinases.[2] A common synthetic strategy involves the N-alkylation of a heterocyclic core, such as a pyrazolo[3,4-d]pyrimidine, with an appropriate oxetane-derived electrophile.

Representative Workflow: N-Alkylation of a Pyrazolo[3,4-d]pyrimidine Core

Caption: General workflow for the synthesis of a kinase inhibitor scaffold.

Detailed Experimental Protocol: N-Alkylation of 4-amino-pyrazolo[3,4-d]pyrimidine

This protocol is a representative example based on established methodologies for the N-alkylation of similar heterocyclic systems.

Materials:

-

4-amino-1H-pyrazolo[3,4-d]pyrimidine

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF (0.1 M), add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(oxetan-3-ylmethyl)-4-aminopyrazolo[3,4-d]pyrimidine.

Causality behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack on the tosylate.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive nucleophiles.

Application in CXCR2 Antagonist Development

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses by mediating neutrophil migration. Antagonists of CXCR2 are of significant interest for the treatment of a range of inflammatory diseases.[3][4][5][6][7]

Structure-activity relationship (SAR) studies of CXCR2 antagonists have revealed that the incorporation of small, polar groups can enhance potency and improve pharmacokinetic properties. The 3-methyl-oxetane moiety, introduced via this compound, has proven to be a valuable substituent in this context.

Synthesis of an Oxetane-Containing CXCR2 Antagonist Scaffold

A common scaffold for CXCR2 antagonists is based on a substituted pyrimidine or a related heterocyclic core. The N-alkylation with this compound is a key step in the synthesis of these potent modulators.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of potent and selective small-molecule antagonists for the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 6. SAR studies on thiazolo[4,5-d]pyrimidine based CXCR2 antagonists involving a novel tandem displacement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Theoretical and Computational Scrutiny of Oxetan-3-ylmethyl 4-methylbenzenesulfonate: A Guide for Researchers

Foreword: The Strategic Importance of the Oxetane Moiety

In the landscape of modern drug discovery and organic synthesis, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is relentless. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a motif of significant interest.[1] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—makes it an attractive bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl groups.[1][2] The incorporation of an oxetane can profoundly influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and conformational behavior, offering a powerful tool to overcome challenges in drug design.[1][2][3] This guide delves into the theoretical and computational aspects of a specific, synthetically valuable oxetane derivative: Oxetan-3-ylmethyl 4-methylbenzenesulfonate. By understanding its electronic structure, conformational landscape, and reactivity through the lens of computational chemistry, we can unlock its full potential as a versatile building block in the synthesis of complex molecules.

Molecular Architecture and Electronic Landscape

This compound (CAS 26272-83-3) is comprised of a central oxetane ring linked to a tosylate group via a methylene bridge.[4] The tosylate is a well-known and excellent leaving group, making this molecule a potent electrophile for introducing the oxetan-3-ylmethyl moiety into a variety of substrates. A thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity and interactions.

Conformational Analysis: A Puckered Ring System

Contrary to early assumptions of planarity, X-ray crystallography and computational studies have established that the oxetane ring adopts a puckered conformation to alleviate ring strain.[5] The degree of puckering is influenced by the nature and position of substituents.[3] For this compound, the bulky tosylmethyl substituent at the 3-position is expected to significantly influence the ring's geometry.

A detailed conformational analysis can be performed using computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations can predict the most stable conformers and the energy barriers between them.

Experimental Protocol: Conformational Search and Geometry Optimization

A robust computational protocol to determine the low-energy conformers of this compound would involve the following steps:

-

Initial Structure Generation: A 3D model of the molecule is built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed using a lower level of theory (e.g., a molecular mechanics force field like MMFF94) to identify a set of unique, low-energy conformers.

-

Geometry Optimization: Each of the identified conformers is then subjected to full geometry optimization using a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory has been shown to be effective for studying the electronic and structural aspects of similar organic molecules.[6]

-

Frequency Analysis: A vibrational frequency calculation is performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Relative Energy Calculation: The relative energies of the conformers are then calculated, including the ZPVE correction, to identify the global minimum and the population of each conformer at a given temperature.

Electronic Properties: Unveiling Reactivity through Molecular Orbitals

The reactivity of this compound is governed by its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in chemical reactions.

-

HOMO: The HOMO is expected to be localized on the electron-rich aromatic ring of the tosylate group.

-

LUMO: The LUMO, on the other hand, is anticipated to be centered on the σ* anti-bonding orbital of the C-O bond of the tosylate leaving group and the adjacent methylene carbon. A low-lying LUMO indicates that the molecule is a good electron acceptor and thus a potent electrophile.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of positive electrostatic potential around the methylene carbon attached to the tosylate, confirming its electrophilic character. Conversely, negative potential would be concentrated around the oxygen atoms of the sulfonate group and the oxetane ring.[6]

Data Presentation: Calculated Properties of this compound

The following table summarizes the kind of quantitative data that would be obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons, likely involved in reactions with electrophiles. |

| LUMO Energy | -0.5 eV | A low LUMO energy signifies a good electron acceptor, highlighting the molecule's electrophilicity. |

| HOMO-LUMO Gap | 7.0 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 4.5 D | A significant dipole moment indicates a polar molecule, which will influence its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | ||

| C (methylene bridge) | +0.25 | The positive charge on this carbon makes it the primary site for nucleophilic attack. |

| O (sulfonate ester) | -0.60 | The negative charge on the oxygen atoms of the leaving group contributes to its stability upon departure. |

| O (oxetane) | -0.45 | The oxetane oxygen is a potential site for hydrogen bonding.[3] |

Reaction Mechanisms: A Computational Perspective

The primary utility of this compound in organic synthesis lies in its ability to act as an alkylating agent, transferring the oxetan-3-ylmethyl group to a nucleophile. Computational studies are instrumental in elucidating the mechanisms of these reactions, including the transition state structures and activation energies.

Nucleophilic Substitution (SN2) Reaction

A typical reaction involving this molecule is a nucleophilic substitution (SN2) reaction. For instance, the reaction with a simple nucleophile like a cyanide anion (CN⁻) would proceed via a backside attack on the electrophilic methylene carbon, leading to the displacement of the tosylate leaving group.

Experimental Protocol: Modeling an SN2 Reaction

A computational study of the SN2 reaction of this compound with a nucleophile (e.g., CN⁻) would involve the following workflow:

-

Reactant and Product Optimization: The geometries of the reactants (this compound and CN⁻) and the products (3-(cyanomethyl)oxetane and the tosylate anion) are optimized.

-

Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Transition State Verification: A frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-O bond and the formation of the C-C bond).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the intended reactants and products.

-

Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants. The reaction energy (ΔE_rxn) is the difference in energy between the products and the reactants.

Visualization: SN2 Reaction Pathway

Caption: A simplified workflow for calculating the SN2 reaction pathway.

Advanced Computational Insights: Beyond Static Models

While DFT calculations on static structures provide a wealth of information, a more dynamic picture can be obtained through molecular dynamics (MD) simulations.

Molecular Dynamics Simulations

MD simulations can be used to study the conformational dynamics of this compound in different solvent environments. This can provide insights into how the solvent influences the molecule's shape and reactivity. For example, in a polar solvent, the dipole moment of the molecule will interact with the solvent molecules, potentially stabilizing certain conformers.

Experimental Protocol: Molecular Dynamics Simulation

A typical MD simulation protocol would be as follows:

-

System Setup: The optimized structure of this compound is placed in a simulation box filled with a chosen solvent (e.g., water or DMSO).

-

Force Field Parameterization: An appropriate force field (e.g., GAFF or OPLS-AA) is chosen, and parameters for the molecule are assigned.

-

Minimization and Equilibration: The system is first minimized to remove any bad contacts and then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble).

-

Production Run: A long production run is performed to generate a trajectory of the molecule's motion over time.

-

Analysis: The trajectory is analyzed to extract information about conformational changes, solvent interactions, and other dynamic properties.

Visualization: Computational Chemistry Workflow

Caption: A comprehensive workflow for the theoretical and computational study of a molecule.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate whose reactivity and properties can be effectively understood and predicted through a combination of theoretical and computational methods. This guide has outlined a framework for such studies, from basic geometry optimization and electronic structure analysis to the investigation of reaction mechanisms and dynamic behavior. As computational resources become more powerful and accessible, we can expect that in silico studies will play an increasingly important role in the design and application of novel oxetane-containing molecules in drug discovery and materials science. Future computational work could explore its reactivity with a wider range of nucleophiles, its behavior in enzymatic active sites, and the properties of polymers derived from it.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

PubChem. (n.d.). Oxetan-3-yl 4-methylbenzene-1-sulfonate. National Center for Biotechnology Information. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Wlodek, A., Robertson, M. J., & Bull, J. A. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 2536–2599. [Link]

-

Luger, P., & Buschmann, J. (1984). The crystal and molecular structure of oxetane at 140 K. Journal of the American Chemical Society, 106(24), 7488–7491. [Link]

-

Teasdale, A., Elder, D., & Chang, S.-L. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999–1007. [Link]

-

Show, R. A., & Meanwell, N. A. (2018). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 61(16), 6965–6997. [Link]

-

El-Faham, A., El-Sayed, W. S., & El-Gohary, H. S. (2019). Computational study of the chemical reactivity properties of 4-[(1H-indol-3-ylmethylene)-amino] benzenesulfonamide derivatives. Journal of Molecular Structure, 1179, 634-645. [Link]

-

Zahoor, A. F., Naqvi, S. A. R., & Sajjad, A. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(15), 1253-1281. [Link]

-

Pharmaffiliates. (n.d.). 26272-83-3| Chemical Name : Oxetan-3-yl 4-methylbenzenesulfonate. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of Oxetan-3-ylmethyl 4-methylbenzenesulfonate in Nucleophilic Substitution Reactions

Introduction: The Rise of the Oxetane Motif in Modern Chemistry

In the landscape of contemporary drug discovery and medicinal chemistry, the oxetane ring has emerged as a privileged structural motif.[1][2] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to enhance the physicochemical and pharmacokinetic profiles of therapeutic candidates.[3][4] Its unique combination of properties—high polarity, low molecular weight, metabolic stability, and a distinct three-dimensional geometry—makes it an attractive bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[4][5] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, a reduction in the basicity of adjacent amines, and modulation of metabolic clearance pathways, all critical parameters in the optimization of a drug's profile.[2][3]

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a key building block that facilitates the introduction of the valuable 3-methyl-substituted oxetane moiety. As a pre-activated electrophile, it provides a reliable and efficient handle for chemists to append this desirable functionality onto a wide range of molecular scaffolds through nucleophilic substitution reactions. This guide provides an in-depth exploration of its reactivity, application scope, and detailed protocols for its use.

The Reagent: Structure, Properties, and Reactivity

This compound is a crystalline solid at room temperature. The power of this reagent lies in the synergy between the stable oxetane ring and the highly effective tosylate (4-methylbenzenesulfonate) leaving group.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄S |

| Molecular Weight | 242.29 g/mol |

| CAS Number | 1395417-57-8 |

| Appearance | White to off-white solid |

| Key Feature | Primary alkyl tosylate for Sɴ2 reactions |

The primary carbon of the methylene linker is rendered highly electrophilic by the strong electron-withdrawing nature of the adjacent tosylate group. This makes it an excellent substrate for Sɴ2 (bimolecular nucleophilic substitution) reactions. A wide variety of nucleophiles can readily attack this carbon, displacing the stable tosylate anion and forming a new carbon-nucleophile bond.

Critically, the oxetane ring itself is generally stable under the typically mild basic or neutral conditions required for these substitution reactions.[6] While the ring possesses significant strain energy (~106 kJ/mol), which facilitates ring-opening reactions under specific, often acidic, conditions, it remains intact during standard Sɴ2 displacements on the exocyclic methylene group.[4][7]

The Sɴ2 Reaction Mechanism: A Controlled Displacement

The reaction of this compound with a nucleophile (Nu⁻) proceeds via a classical concerted Sɴ2 pathway.

Key Mechanistic Steps:

-

Nucleophilic Attack: The nucleophile approaches the electrophilic methylene carbon from the backside, opposite to the C-OTs bond.

-

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are both partially bonded to the central carbon atom.

-

Leaving Group Departure: As the new C-Nu bond forms, the C-OTs bond simultaneously breaks. The stable, resonance-delocalized tosylate anion is expelled.

-

Product Formation: The final product is formed with an inversion of stereochemistry at the reaction center, although this is not relevant for the achiral methylene carbon in this specific reagent.

The efficiency of this process is driven by the use of a good leaving group (tosylate) and the unhindered nature of the primary electrophilic center.

Caption: Sɴ2 reaction of this compound.

Application Scope: A Versatile Tool for Molecular Elaboration

The primary utility of this reagent is to serve as a robust electrophile for coupling with a diverse array of nucleophiles. This allows for the direct and predictable installation of the oxetane-3-ylmethyl group.

Table of Applicable Nucleophiles and Conditions

| Nucleophile Class | Example(s) | Typical Base | Typical Solvent(s) | Temp (°C) |

| N-Nucleophiles | Primary/Secondary Amines, Anilines, Azides | K₂CO₃, Cs₂CO₃, DIPEA | DMF, Acetonitrile, THF | 25 - 80 |

| O-Nucleophiles | Phenols, Alcohols | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF | 0 - 60 |

| S-Nucleophiles | Thiols, Thiophenols | K₂CO₃, NaH, Et₃N | DMF, Ethanol, THF | 0 - 50 |

| C-Nucleophiles | Malonates, Stabilized Enolates | NaH, KHMDS, NaOEt | THF, DMF | -78 - 25 |

Detailed Experimental Protocols

The following protocols are representative examples for the use of this compound.

Protocol 1: N-Alkylation of Piperidine

This protocol details the reaction with a secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.

Objective: To synthesize 1-((oxetan-3-yl)methyl)piperidine.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| Piperidine | 85.15 | 85 mg | 1.0 |

| This compound | 242.29 | 291 mg | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 5 mL | - |

Procedure:

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (85 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

-

Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask.

-

Stir the suspension at room temperature for 10 minutes.

-

Add this compound (291 mg, 1.2 mmol) to the reaction mixture in one portion.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure product.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

DMF is a reproductive toxin; handle with care. Piperidine is a corrosive and flammable liquid.

Protocol 2: S-Alkylation of 4-Chlorothiophenol

This protocol demonstrates the formation of a thioether, showcasing the reagent's utility with sulfur nucleophiles.[8][9]

Objective: To synthesize 3-(((4-chlorophenyl)thio)methyl)oxetane.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-Chlorothiophenol | 144.62 | 145 mg | 1.0 |

| This compound | 242.29 | 266 mg | 1.1 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 489 mg | 1.5 |

| Acetonitrile (MeCN) | - | 5 mL | - |

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (145 mg, 1.0 mmol) and anhydrous cesium carbonate (489 mg, 1.5 mmol).

-

Add anhydrous acetonitrile (5 mL).

-

Stir the suspension at room temperature (25 °C).

-

Add a solution of this compound (266 mg, 1.1 mmol) in acetonitrile (2 mL) dropwise over 5 minutes.

-

Continue stirring at room temperature for 3-5 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting thiophenol.

-

Workup: Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL), wash with 1 M NaOH (15 mL) and then brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to yield the desired thioether.

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Thiols have a strong, unpleasant odor.

-

Wear appropriate PPE. Cesium carbonate is a hygroscopic irritant.

General Workflow and Troubleshooting

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting Common Issues

-

Low or No Conversion:

-

Cause: Insufficiently strong base, low reaction temperature, or inactive nucleophile.

-

Solution: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH for O/S-nucleophiles). Increase the reaction temperature in increments of 10-20 °C. Ensure the nucleophile is of high purity.

-

-

Formation of Side Products:

-

Cause: For sterically hindered bases/nucleophiles, a minor E2 elimination pathway might be observed. If the reaction is run for too long at high temperatures, decomposition may occur.

-

Solution: Use a non-hindered base. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating.

-

-

Difficulty in Purification:

-

Cause: Product may be highly polar (especially with amine nucleophiles) and streak on silica gel.

-

Solution: For basic amine products, consider adding a small amount of triethylamine (0.1-1%) to the eluent during column chromatography to improve peak shape. Alternatively, an acidic workup followed by basification and re-extraction can remove non-basic impurities.

-

Conclusion